molecular formula C14H19BrN2O2 B8136877 Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate

Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate

Cat. No.: B8136877
M. Wt: 327.22 g/mol
InChI Key: YEZDVDSLJPGDDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate typically involves the reaction of 4-bromopyridine-2-carboxylic acid with tert-butyl chloroformate and cyclopropylmethylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzyme activity or receptor binding . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-bromopyridin-2-yl)(cyclopropylmethyl)carbamate is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which can influence its reactivity and biological activity . This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-(cyclopropylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(9-10-4-5-10)12-8-11(15)6-7-16-12/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZDVDSLJPGDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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